![molecular formula C25H35N5O2 B2558302 1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845809-57-6](/img/no-structure.png)
1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine . One of their derivatives, pyrido[2,3-d]pyrimidines, have shown therapeutic interest . They are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves various synthetic protocols . For example, the synthesis of pyrimidobenzimidazole involves heating under reflux in pyridine .Molecular Structure Analysis
The molecular structure of pyrimidines and their derivatives can vary greatly depending on the specific compound . They can contain various functional groups and can be fused with other aromatic rings .Chemical Reactions Analysis
The chemical reactions involving pyrimidines can also vary widely. For example, one reaction involves the formation of pyrimidobenzimidazole upon heating under reflux in pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on their specific structure. For example, the pKa values for 2(1H,3H)-pyrimidinone, 4(3H)-pyrimidinone, and 5-hydroxypyrimidine are 2.2, 1.7, 1.8 (basic) and 9.2, 8.6, 6.8 (acidic) respectively .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on pyrimidines and their derivatives could involve the development of new synthetic protocols and the exploration of their therapeutic potential . They could also involve the study of their mechanism of action and the development of new drugs based on their structure .
Eigenschaften
CAS-Nummer |
845809-57-6 |
---|---|
Molekularformel |
C25H35N5O2 |
Molekulargewicht |
437.588 |
IUPAC-Name |
1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H35N5O2/c1-4-5-6-7-8-9-10-15-30-23(31)21-22(27(3)25(30)32)26-24-28(16-12-17-29(21)24)20-14-11-13-19(2)18-20/h11,13-14,18H,4-10,12,15-17H2,1-3H3 |
InChI-Schlüssel |
GTZPUYBPHSRRIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.